![molecular formula C20H18N2O3 B4817680 4-{[2-(2-naphthyloxy)propanoyl]amino}benzamide](/img/structure/B4817680.png)
4-{[2-(2-naphthyloxy)propanoyl]amino}benzamide
Vue d'ensemble
Description
4-{[2-(2-naphthyloxy)propanoyl]amino}benzamide, also known as NPPB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of chloride channels and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
4-{[2-(2-naphthyloxy)propanoyl]amino}benzamide inhibits chloride channels by binding to the channel pore and blocking the movement of chloride ions. It has been shown to inhibit both voltage-gated and ligand-gated chloride channels. 4-{[2-(2-naphthyloxy)propanoyl]amino}benzamide has also been shown to have an allosteric effect on some chloride channels, leading to a change in channel gating.
Biochemical and Physiological Effects:
4-{[2-(2-naphthyloxy)propanoyl]amino}benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit fluid secretion in epithelial cells, reduce smooth muscle contraction, and modulate neuronal excitability. 4-{[2-(2-naphthyloxy)propanoyl]amino}benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
4-{[2-(2-naphthyloxy)propanoyl]amino}benzamide is a potent inhibitor of chloride channels and has been widely used in scientific research. Its advantages include its high potency and specificity for chloride channels. However, its limitations include its potential off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are many future directions for 4-{[2-(2-naphthyloxy)propanoyl]amino}benzamide research. One area of interest is the development of more potent and selective inhibitors of chloride channels. Another area of interest is the investigation of the role of chloride channels in various physiological processes and diseases. 4-{[2-(2-naphthyloxy)propanoyl]amino}benzamide may also have potential therapeutic applications in diseases such as cystic fibrosis, asthma, and epilepsy.
Conclusion:
In conclusion, 4-{[2-(2-naphthyloxy)propanoyl]amino}benzamide is a potent inhibitor of chloride channels that has been widely used in scientific research. It has various biochemical and physiological effects and has potential therapeutic applications. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 4-{[2-(2-naphthyloxy)propanoyl]amino}benzamide.
Applications De Recherche Scientifique
4-{[2-(2-naphthyloxy)propanoyl]amino}benzamide has been used in various scientific research applications such as electrophysiology, cell biology, and pharmacology. It is a potent inhibitor of chloride channels, which are involved in various physiological processes such as neuronal excitability, muscle contraction, and fluid secretion. 4-{[2-(2-naphthyloxy)propanoyl]amino}benzamide has been shown to inhibit chloride channels in different cell types, including epithelial cells, smooth muscle cells, and neurons.
Propriétés
IUPAC Name |
4-(2-naphthalen-2-yloxypropanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-13(20(24)22-17-9-6-15(7-10-17)19(21)23)25-18-11-8-14-4-2-3-5-16(14)12-18/h2-13H,1H3,(H2,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXZASOLCBFJSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)N)OC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B4817604.png)

![1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3-methylphenoxy)piperidine](/img/structure/B4817622.png)
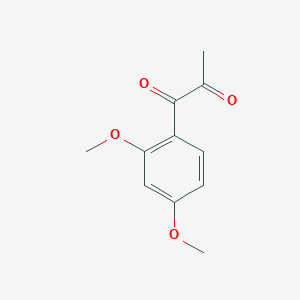
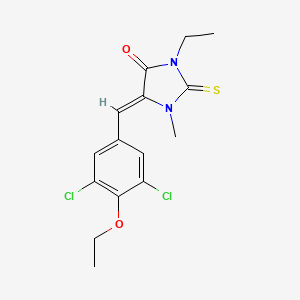
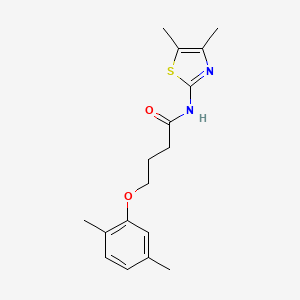
![(4-methoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B4817663.png)

![N-[2-(4-morpholinylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4817675.png)
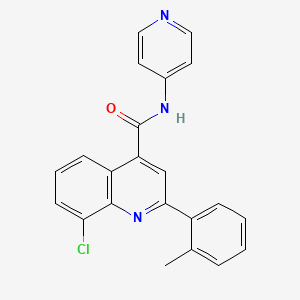
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B4817688.png)
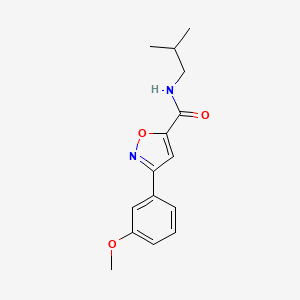
![N-[2-(1H-indol-3-yl)-1-methylethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B4817703.png)
![2-[(6,6-dimethyl-4-oxo-3-phenyl-3,5,6,8-tetrahydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-2-pyridinylacetamide](/img/structure/B4817711.png)